molecular formula C13H13N3O2S2 B2549575 N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE CAS No. 868978-61-4

N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE

货号: B2549575
CAS 编号: 868978-61-4
分子量: 307.39
InChI 键: XXZUDLCNSINJBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked via an ethyl group to a thiophene-2-sulfonamide moiety. The imidazo[1,2-a]pyridine system is a bicyclic structure with a five-membered imidazole ring fused to a six-membered pyridine ring, conferring rigidity and π-electron density.

属性

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c17-20(18,13-5-3-9-19-13)14-7-6-11-10-16-8-2-1-4-12(16)15-11/h1-5,8-10,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZUDLCNSINJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

作用机制

The mechanism of action of N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity . The sulfonamide group can enhance the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

Substituent Variations

lists compounds such as 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine , which shares the imidazo[1,2-a]pyridine core but diverges in substituents. Key differences include:

  • Chloro and nitro groups : These electron-withdrawing substituents may enhance metabolic stability but increase toxicity risks compared to the target compound’s sulfonamide .
Core Modifications

Other analogs, like 2-[3-ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine (), replace the pyridine ring with a pyridyl-sulfonyl group. The trifluoromethyl (-CF₃) groups improve lipophilicity (logP) and metabolic resistance, whereas the target compound’s thiophene sulfonamide offers a balance of solubility and target engagement .

Thiophene Sulfonamide Derivatives

The thiophene-2-sulfonamide group is rare in , where most sulfonamides are attached to pyridine (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ). Key distinctions:

  • Pyridine vs. Thiophene : Thiophene’s lower aromaticity may reduce π-stacking interactions but enhance solubility due to decreased hydrophobicity.
  • Carboxamide vs. Sulfonamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, favoring enzyme inhibition .

Fused Heterocyclic Systems

describes 6-phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1-yl)methyl]-imidazo[2,1-b][1,3,4]thiadiazole derivatives , which feature a fused imidazo-thiadiazole core. Comparisons include:

  • Imidazo[2,1-b][1,3,4]thiadiazole vs.
  • Piperazine/Piperidine Substituents : These moieties enhance solubility and modulate pharmacokinetics, contrasting with the target compound’s ethyl-thiophene linker .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Pharmacokinetic Inferences
Target Compound Imidazo[1,2-a]pyridine Thiophene-2-sulfonamide, ethyl linker Moderate solubility, H-bond donor
Chloro-nitro Imidazo[1,2-a]pyridine () Imidazo[1,2-a]pyridine Cl, NO₂, methoxy Higher metabolic stability, toxicity risk
Imidazo[4,5-b]pyridine () Imidazo[4,5-b]pyridine CF₃, ethylsulfonyl Enhanced lipophilicity, metabolic resistance
Imidazo[2,1-b]thiadiazole () Imidazo-thiadiazole Piperazine/piperidine Improved solubility, ion-channel targeting

Research Findings and Implications

  • Binding Affinity : The target compound’s sulfonamide group may favor interactions with serine proteases or kinases, unlike nitro-containing analogs () that risk off-target reactivity.
  • Metabolic Stability : Fluorinated analogs (e.g., CF₃-substituted compounds in ) likely exhibit longer half-lives, whereas the target compound’s lack of halogens may necessitate prodrug strategies.
  • Toxicity: Nitro groups (e.g., in derivatives) are associated with genotoxicity, making the target compound’s sulfonamide a safer pharmacophore .

生物活性

N-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety linked to a thiophene sulfonamide. The structural formula can be represented as follows:

\text{N 2 Imidazo 1 2 a pyridin 2 yl}ethyl)thiophene-2-sulfonamide}

This structure is crucial for its interaction with biological targets.

1. VEGF-R2 Inhibition

One of the primary mechanisms identified for compounds related to imidazo[1,2-a]pyridine is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2). This receptor plays a pivotal role in angiogenesis and is often upregulated in various cancers. Compounds exhibiting this activity can potentially be utilized in cancer therapies targeting tumor growth and metastasis .

2. Sphingomyelinase Inhibition

Recent studies have highlighted the role of neutral sphingomyelinase 2 (nSMase2) in neurodegenerative diseases. Compounds similar to this compound have been shown to inhibit nSMase2, thereby reducing the release of exosomes from the brain and potentially reversing cognitive impairments in models of Alzheimer’s disease .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Target IC50 Value Notes
VEGF-R2 InhibitionCancer cellsNot specifiedPotential use in anti-cancer therapies
nSMase2 InhibitionNeurodegenerative pathwaysIC50 = 300 nMReduces exosome secretion
Antibacterial ActivityGram-positive and Gram-negative bacteriaVariesSome derivatives exhibit potent activity

Case Study: Anticancer Activity

In a study focusing on imidazo[1,2-a]pyridine derivatives, several compounds were synthesized and tested for their ability to inhibit VEGF-R2. The results indicated that modifications at specific positions on the imidazo ring significantly enhanced inhibitory potency against VEGF-R2, suggesting a robust SAR that could guide future drug design .

Case Study: Neuroprotection

Another research effort explored the neuroprotective effects of similar compounds against nSMase2. The findings demonstrated that specific analogs not only inhibited enzyme activity but also improved cognitive function in animal models. This highlights the therapeutic potential of targeting sphingolipid metabolism in neurodegenerative conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-{Imidazo[1,2-a]pyridin-2-y}ethyl)thiophene-2-sulfonamide. Key observations include:

  • Substituent Effects : The presence of electron-donating groups on the imidazo ring enhances binding affinity to target proteins.
  • Linker Length : Variations in the ethyl linker between the imidazo and thiophene moieties affect both solubility and biological activity.
  • Sulfonamide Group : This functional group is essential for maintaining interaction with target enzymes and receptors.

常见问题

Basic: What synthetic methodologies are effective for preparing N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under basic conditions (e.g., NaHCO₃) .
  • Step 2: Introduction of the ethyl linker through nucleophilic substitution or reductive amination. For example, coupling 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine .
  • Critical Considerations: Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Monitor reactions via TLC or HPLC to ensure intermediate purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Employ a combination of analytical techniques:

  • Spectroscopy: Confirm the structure using 1H^1H-NMR and 13C^{13}C-NMR to verify sulfonamide linkage (-SO₂-NH-) and imidazo[1,2-a]pyridine proton environments .
  • Mass Spectrometry (HRMS): Validate molecular weight with <1 ppm error .
  • Chromatography: Assess purity (>95%) via reverse-phase HPLC with a C18 column (e.g., mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
Focus on systematic modifications to key regions:

  • Imidazo[1,2-a]pyridine Core: Replace substituents at positions 3, 6, or 8 (e.g., halogenation or alkylation) to modulate lipophilicity and target binding .
  • Thiophene Sulfonamide: Explore bioisosteres (e.g., thiazole sulfonamide) or modify sulfonamide electronics (e.g., -CF₃ substitution) to enhance metabolic stability .
  • Ethyl Linker: Test rigidified analogs (e.g., cyclopropane or amide linkers) to reduce conformational flexibility .
  • Methodology: Screen analogs in cell-based assays (e.g., cytotoxicity or enzyme inhibition) and correlate results with computational docking (e.g., AutoDock Vina) to prioritize leads .

Advanced: How can contradictory biological data between in vitro and in vivo models be resolved?

Answer:
Address discrepancies through:

  • Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .
  • Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may explain in vivo efficacy gaps .
  • Target Engagement Studies: Employ techniques like thermal shift assay or cellular thermal proteome profiling (CPP) to confirm on-target activity in vivo .
  • Case Example: If in vitro IC₅₀ values are low but in vivo efficacy is poor, consider optimizing formulation (e.g., PEGylation or nanoparticle encapsulation) to enhance solubility .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term: Store at -20°C in anhydrous DMSO (sealed under argon) to prevent sulfonamide hydrolysis .
  • Long-Term: Lyophilize as a hydrochloride salt and store at -80°C with desiccants (e.g., silica gel) .
  • Stability Monitoring: Perform periodic HPLC checks (every 6 months) to detect degradation products .

Advanced: How can researchers elucidate the mechanism of action for this compound?

Answer:
Use a multi-modal approach:

  • Chemical Proteomics: Employ affinity-based probes (e.g., photoaffinity labeling) to identify binding proteins in cellular lysates .
  • CRISPR Screening: Perform genome-wide knockout screens to pinpoint genes whose loss rescues compound-induced phenotypes .
  • Pathway Analysis: Combine RNA-seq and phosphoproteomics to map affected signaling networks (e.g., MAPK/ERK or PI3K/AKT) .
  • In Silico Prediction: Use AlphaFold2 to model protein-compound interactions and guide mutagenesis studies .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:
Prioritize assays based on target hypotheses:

  • Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer Potential: MTT or SRB assays in cancer cell lines (e.g., HeLa or MDA-MB-231) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease activity) with positive controls (e.g., staurosporine) .

Advanced: How to address low solubility in aqueous buffers during biological testing?

Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic moieties .
  • Prodrug Strategy: Synthesize phosphate or ester derivatives that hydrolyze in vivo to the active form .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。